Ethyl 2,6-dibromo-4-fluorophenylacetate
Overview
Description
Ethyl 2,6-dibromo-4-fluorophenylacetate is an organic compound with the molecular formula C10H9Br2FO2. It is a derivative of phenylacetate, where the phenyl ring is substituted with two bromine atoms at the 2 and 6 positions and a fluorine atom at the 4 position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,6-dibromo-4-fluorophenylacetate can be synthesized through a multi-step process involving the bromination and fluorination of phenylacetate derivatives. One common method involves the bromination of ethyl phenylacetate using bromine in the presence of a catalyst such as iron(III) bromide. The resulting dibromo compound is then subjected to fluorination using a fluorinating agent like silver fluoride or cesium fluoride under controlled conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,6-dibromo-4-fluorophenylacetate undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction reactions: Reduction of the ester group can yield alcohol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenylacetates.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Ethyl 2,6-dibromo-4-fluorophenylacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of ethyl 2,6-dibromo-4-fluorophenylacetate involves its interaction with molecular targets through its reactive functional groups. The bromine and fluorine substituents can participate in various chemical interactions, including hydrogen bonding, halogen bonding, and van der Waals forces. These interactions can influence the compound’s binding affinity and specificity towards biological targets, thereby modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,6-dibromo-4-chlorophenylacetate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 2,6-dibromo-4-iodophenylacetate: Similar structure but with an iodine atom instead of fluorine.
Ethyl 2,6-dibromo-4-methylphenylacetate: Similar structure but with a methyl group instead of fluorine.
Uniqueness
Ethyl 2,6-dibromo-4-fluorophenylacetate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interaction with other molecules, making it a valuable compound for various chemical and biological applications.
Properties
IUPAC Name |
ethyl 2-(2,6-dibromo-4-fluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2FO2/c1-2-15-10(14)5-7-8(11)3-6(13)4-9(7)12/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSRFWZKESUMIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1Br)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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